(3R,4S)-Methyl 4-(p-tolyl)pyrrolidine-3-carboxylate
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Overview
Description
(3R,4S)-Methyl 4-(p-tolyl)pyrrolidine-3-carboxylate is a chemical compound with the molecular formula C13H17NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-Methyl 4-(p-tolyl)pyrrolidine-3-carboxylate typically involves the reaction of p-tolylacetic acid with a suitable amine to form the corresponding amide. This amide is then cyclized to form the pyrrolidine ring. The final step involves esterification to introduce the methyl ester group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-Methyl 4-(p-tolyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(3R,4S)-Methyl 4-(p-tolyl)pyrrolidine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Catalysis: It can be used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Material Science: The compound is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3R,4S)-Methyl 4-(p-tolyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors. The exact pathways and targets depend on the specific application and the structure of the compound it is being used to synthesize.
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-Methyl 4-(p-tolyl)pyrrolidine-3-carboxylate hydrochloride: A similar compound with an additional hydrochloride group.
(3R,4S)-Methyl 4-(phenyl)pyrrolidine-3-carboxylate: A compound with a phenyl group instead of a p-tolyl group.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the p-tolyl group. This configuration can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H17NO2 |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
methyl (3R,4S)-4-(4-methylphenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C13H17NO2/c1-9-3-5-10(6-4-9)11-7-14-8-12(11)13(15)16-2/h3-6,11-12,14H,7-8H2,1-2H3/t11-,12+/m1/s1 |
InChI Key |
FNKALRYQAVQRDR-NEPJUHHUSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H]2CNC[C@@H]2C(=O)OC |
Canonical SMILES |
CC1=CC=C(C=C1)C2CNCC2C(=O)OC |
Origin of Product |
United States |
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